Alfacalcidol - 41294-56-8

Alfacalcidol

Catalog Number: EVT-288289
CAS Number: 41294-56-8
Molecular Formula: C27H44O2
Molecular Weight: 400.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alfacalcidol, also known as 1α-hydroxyvitamin D3, is a synthetic analog of vitamin D3. [, ] It serves as a precursor to the active form of vitamin D, calcitriol (1,25-dihydroxyvitamin D3). [, ] Alfacalcidol is classified as a vitamin D analog or a D-hormone analog. [, ]

In scientific research, alfacalcidol is primarily investigated for its role in calcium and bone metabolism, as well as its immunomodulatory effects. [, , ] It's been studied in various models, including cell cultures, animal models, and human subjects. [, , ]

Source and Classification

Alfacalcidol is synthesized from vitamin D3 (cholecalciferol), which is naturally produced in the skin upon exposure to sunlight. The chemical classification of alfacalcidol places it within the broader category of secosteroids, which are characterized by a broken steroid structure. Its chemical formula is C27H44O2C_{27}H_{44}O_{2}, and it has a molecular weight of 400.64 g/mol. The compound's CAS number is 41294-56-8.

Synthesis Analysis

The synthesis of alfacalcidol involves several methods, primarily starting from vitamin D3. The following outlines key synthesis methods:

  1. Diels-Alder Reaction: A notable method involves the use of a Diels-Alder reaction to remove trans-isomer impurities from vitamin D3, followed by purification through high-pressure liquid chromatography. This method yields high purity levels (up to 99.5%) and involves moderate reaction conditions .
  2. Mazur's Solvolysis Method: This approach utilizes solvolysis to separate isomers effectively, employing a five-step reaction sequence that includes esterification, cyclization, oxidation, and photochemical transformation .
  3. Enzymatic Synthesis: Recent studies have explored enzymatic methods using peroxygenase from Agrocybe aegerita for hydroxylating alfacalcidol at specific positions, leading to calcitriol synthesis with significant yields .

Technical Parameters

  • Temperature: Typically ranges from 20°C to 50°C depending on the method.
  • Solvents: Commonly used solvents include dimethyl sulfoxide and ethyl acetate.
  • Yield: Varies by method; reported yields can range from 45% to over 99% depending on purification techniques.
Molecular Structure Analysis

Alfacalcidol's molecular structure features a steroid backbone with specific hydroxyl groups that confer its biological activity. Key structural details include:

  • Molecular Formula: C27H44O2C_{27}H_{44}O_{2}
  • Functional Groups: Contains hydroxyl (-OH) groups at the 1α position which are critical for its function.
  • Stereochemistry: The compound exhibits specific stereochemical configurations that are essential for its biological activity.

Structural Data

  • Molecular Weight: 400.64 g/mol
  • Melting Point: Typically ranges between 50°C to 60°C.

The three-dimensional conformation of alfacalcidol allows it to interact effectively with vitamin D receptors, facilitating its biological functions.

Chemical Reactions Analysis

Alfacalcidol participates in various chemical reactions that enhance its utility in medicinal chemistry:

  1. Hydroxylation Reactions: These reactions are crucial for converting vitamin D3 into active forms like calcitriol.
  2. Isomerization Reactions: Alfacalcidol can undergo transformations that yield different vitamin D analogs through photochemical or thermal processes.

Key Reaction Parameters

  • Reagents: Common reagents include glacial acetic acid and sodium bicarbonate.
  • Conditions: Reactions often require inert atmospheres (e.g., nitrogen) to prevent oxidation.
Mechanism of Action

Alfacalcidol exerts its effects primarily through its action on the intestinal absorption of calcium and phosphate. It binds to vitamin D receptors located in various tissues, leading to:

  • Increased Calcium Absorption: Enhances intestinal absorption of calcium by promoting the expression of calcium transport proteins.
  • Bone Mineralization: Stimulates osteoblasts (bone-forming cells) and inhibits osteoclasts (bone-resorbing cells), thereby supporting bone health.

Relevant Data

  • Studies indicate that alfacalcidol significantly boosts serum calcium levels in patients with renal impairment, demonstrating its efficacy in managing hypocalcemia.
Physical and Chemical Properties Analysis

Alfacalcidol possesses distinct physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; poorly soluble in water.
  • Stability: Sensitive to light and air; should be stored in airtight containers away from light sources.

Relevant Data

  • Boiling Point: Not precisely defined due to thermal decomposition before boiling.

These properties are crucial for formulating alfacalcidol into pharmaceutical preparations for clinical use.

Applications

Alfacalcidol has several significant applications in medicine:

  1. Treatment of Osteoporosis: Used as a therapeutic agent to improve bone density and reduce fracture risk.
  2. Management of Renal Osteodystrophy: Effective in patients with chronic kidney disease who suffer from impaired calcium metabolism.
  3. Supplementation in Vitamin D Deficiency: Prescribed for individuals with low vitamin D levels due to dietary insufficiency or malabsorption issues.

Scientific Applications

Research continues into the potential roles of alfacalcidol beyond traditional uses, including its effects on immune modulation and potential benefits in chronic diseases linked to vitamin D deficiency.

Synthesis and Structural Optimization

Historical Development of Vitamin D Analogues

The therapeutic evolution of vitamin D analogues represents a paradigm shift from nutritional supplementation to targeted molecular design. The discovery of vitamin D's endocrine functions revealed that endogenous activation requires sequential hepatic 25-hydroxylation and renal 1α-hydroxylation to form the biologically active hormone calcitriol (1α,25-dihydroxyvitamin D3) [2]. This understanding proved critical for addressing pathologies with impaired hydroxylation capacity, particularly chronic renal failure where renal 1α-hydroxylase activity is deficient [3] [7].

Early therapeutic approaches utilized native vitamin D3 (cholecalciferol) or vitamin D2 (ergocalciferol), but their efficacy was limited by the need for enzymatic activation and potential toxicity from uncontrolled hydroxylation. The first breakthrough came with the development of calcifediol (25-hydroxyvitamin D3), which bypasses the hepatic step but still requires renal 1α-hydroxylation [1]. The seminal innovation emerged in 1981 with alfacalcidol (1α-hydroxyvitamin D3), developed through collaborative research between Chugai Pharmaceutical and the Teijin Institute in Japan [2]. Unlike earlier forms, alfacalcidol incorporates a pre-installed 1α-hydroxyl group while retaining the native side chain, requiring only hepatic 25-hydroxylation for activation. This structural modification strategically exploited the liver's promiscuous hydroxylation capacity compared to the tightly regulated renal enzyme, enabling reliable conversion to calcitriol even in renal impairment [2] [6]. Alfacalcidol was patented in 1971 and received regulatory approval for osteoporosis in 1978, establishing the first intentionally designed vitamin D prodrug [1] [8].

Table 1: Evolution of Vitamin D Analogues Leading to Alfacalcidol

CompoundKey Structural FeaturesActivation RequirementsTherapeutic Limitations
Vitamin D3 (Cholecalciferol)No 1α- or 25-hydroxyl groupsHepatic 25-OH + renal 1α-OHUncontrolled activation; toxicity risk
Calcifediol (25-OH-D3)25-hydroxyl group onlyRenal 1α-hydroxylationIneffective in renal failure
Alfacalcidol (1α-OH-D3)1α-hydroxyl group onlyHepatic 25-hydroxylationBypasses renal impairment
Calcitriol (1,25-(OH)2D3)1α,25-dihydroxylatedNo activation requiredHigher hypercalcemia risk; cost

Alfacalcidol’s development was further driven by synthetic accessibility. Unlike calcitriol, which requires complex 25-hydroxylation early in synthesis, alfacalcidol could be efficiently synthesized from inexpensive cholesterol precursors without needing functionalization at C-25 [2] [4]. This economic advantage facilitated large-scale production and clinical adoption. Crucially, alfacalcidol demonstrated bone-protective effects exceeding vitamin D3, acting partially independently of parathyroid hormone (PTH) suppression and calcium homeostasis – a finding that expanded its therapeutic utility beyond mineral metabolism [1].

Synthetic Pathways for Alfacalcidol Production

The industrial synthesis of alfacalcidol leverages cholesterol-derived intermediates through multi-step sequences optimized for stereocontrol and yield. The foundational route involves photochemical ring-opening of ergosterol or 7-dehydrocholesterol precursors, but modern processes employ efficient catalytic transformations [4] [8].

A pivotal industrial pathway (Scheme 1) begins with vitamin D3 (cholecalciferol) as the starting material [1] [4]:

  • Tosylation: Vitamin D3 reacts with p-methylbenzenesulfonyl chloride (TsCl) to form a sulfonate ester intermediate.
  • Ring-closure: Under basic conditions (NaHCO₃), the tosylated compound undergoes intramolecular cyclization to yield the key 5,6-trans-vitamin D3 derivative (ALFA-002). This bicyclic intermediate protects the triene system during subsequent oxidations.
  • Selenium dioxide oxidation: ALFA-002 undergoes allylic oxidation using t-butyl hydrogen peroxide (tBuOOH) as an oxidant, introducing the 1α-hydroxyl group with high stereoselectivity to form alcohol ALFA-003.
  • Acid-catalyzed ring-opening: Treatment with acetic acid regenerates the secosteroid backbone, producing ALFA-004.
  • Hydrolysis: Final deprotection yields alfacalcidol with high chemical purity [1] [4].

Table 2: Key Synthetic Steps and Conditions for Alfacalcidol Production

StepReactionReagents/ConditionsKey IntermediatePurpose
1Tosylationp-TsCl, pyridineTosylate esterActivates for cyclization
2CyclizationNaHCO₃, heatALFA-002 (5,6-trans isomer)Protects conjugated triene
3Allylic oxidationSeO₂, tBuOOHALFA-003 (1α-alcohol)Introduces 1α-OH group
4Ring-openingAcetic acid, H₂OALFA-004Regenerates secosteroid
5HydrolysisNaOH/EtOHAlfacalcidolDeprotects final product

Alternative routes utilize microbial hydroxylation or transition-metal catalysis to install the 1α-hydroxyl group. One patent describes a tungsten-catalyzed photoisomerization of 1α-hydroxy-7-dehydrocholesterol precursors, offering reduced step count [8]. Modern optimizations focus on green chemistry principles, replacing selenium dioxide with less toxic oxidants and improving stereoselectivity via chiral auxiliaries to minimize epimer formation. High-Pressure Liquid Chromatography (HPLC) purification remains critical for removing toxicologically concerning isomers like the 1β-epimer [8].

Key Intermediate Compounds in Alfacalcidol Synthesis

The synthesis of alfacalcidol relies on strategically designed intermediates that enable stereocontrolled functionalization while protecting the labile cis-triene system characteristic of vitamin D compounds.

  • ALFA-001: The initial tosylate ester formed from vitamin D3. This compound features an activated hydroxyl group primed for intramolecular displacement. Its instability necessitates immediate use in the cyclization step to prevent decomposition [1].
  • ALFA-002 (5,6-trans-isomer): This bicyclic intermediate results from the stereospecific trans-annular cyclization of ALFA-001. The reaction traps the B-ring in a rigid trans-fused configuration, shielding the conjugated triene from oxidative degradation. This structural rearrangement is critical for enabling the subsequent stereoselective oxidation at C-1 [1] [4].
  • ALFA-003: The 1α-hydroxylated derivative generated via allylic oxidation of ALFA-002. Selenium dioxide/t-butyl hydroperoxide mediates this transformation, exploiting the steric environment of the trans-fused system to deliver the 1α-OH with minimal 1β-epimer contamination (<5%). The stereochemistry is confirmed by NMR coupling constants (J1α,2β ~2-4 Hz) [1] [8].
  • ALFA-004: The ring-opened secosteroid obtained through acid-catalyzed rearrangement of ALFA-003. Acetic acid promotes the reversible electrocyclic reaction, regenerating the 5,7-diene system while retaining the newly installed 1α-hydroxyl group. This intermediate typically contains residual 6,7-unsaturated impurities requiring chromatographic removal [1] [8].

Quality control focuses on eliminating isomeric impurities:

  • 1β-epimer: Lacks biological activity and competes with VDR binding. Controlled to <0.5% in pharmaceutical-grade alfacalcidol via optimized oxidation conditions.
  • 5,6-trans-alfacalcidol: Forms if ring-closure reverses incompletely. Detected by reversed-phase HPLC and minimized through kinetic control of the ring-opening step [8].

Stereochemical Considerations in Prodrug Activation

Alfacalcidol exemplifies a bioprecursor prodrug where pharmacological activity arises entirely from in vivo metabolism to calcitriol. Its stereochemical design directly dictates activation kinetics, tissue distribution, and therapeutic efficacy.

  • 1α-Hydroxyl Configuration: The equatorial orientation of the 1α-hydroxyl group (A-ring chair conformation) is essential for binding to the vitamin D receptor (VDR) ligand-binding domain. Molecular modeling confirms this orientation mimics the 1α-OH of endogenous calcitriol, forming hydrogen bonds with His305 and His397 residues. The unnatural 1β-epimer shows >100-fold lower VDR affinity [2] [7].
  • Activation Pathway: Alfacalcidol undergoes rapid 25-hydroxylation primarily in hepatocytes via cytochrome P450 isoforms (CYP2R1, CYP27A1). Unlike renal 1α-hydroxylation, hepatic 25-hydroxylation is not feedback-inhibited by calcium, PTH, or FGF23, enabling efficient conversion even in uremic conditions [2] [6]. The reaction proceeds with retention of configuration, yielding 1α,25-(OH)2D3 identical to endogenous calcitriol:Alfacalcidol (1α-OH-D3) → Liver 25-OHase → Calcitriol (1α,25-(OH)2D3)
  • Tissue-Specific Activation: Emerging evidence indicates bone marrow stromal cells and osteoblasts express 25-hydroxylases, enabling localized calcitriol production. This explains alfacalcidol's ability to exert direct osteogenic effects independently of systemic PTH suppression [1] [2].
  • Structural Advantages Over Parent Drug: Compared to exogenous calcitriol, alfacalcidol shows:
  • Higher affinity for vitamin D-binding protein (DBP): Plasma half-life = 23.5 hours vs. calcitriol's 5-8 hours, enabling sustained tissue exposure [7].
  • Reduced hypercalcemia risk: Slower peak calcitriol generation lowers acute calcium flux from intestine and bone [6].
  • Lower synthetic complexity: Avoids 25-OH installation during manufacturing [2] [4].

Table 3: Alfacalcidol Activation Sites and Enzymatic Pathways

Activation SitePrimary Enzyme(s)Kinetic ParametersBiological Consequence
HepatocytesCYP2R1, CYP27A1Km = 0.5-5 µMSystemic calcitriol delivery
Bone cellsCYP27A1, CYP2J2Vmax ≈30% of liverLocal bone mineralization
Renal tubulesCYP27B1 (minor)Low activity in renal failureBackup activation pathway

Properties

CAS Number

41294-56-8

Product Name

Alfacalcidol

IUPAC Name

(1R,3S,5E)-5-[(2Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11-,22-12+/t19-,23-,24-,25-,26+,27-/m1/s1

InChI Key

OFHCOWSQAMBJIW-JBMXBBQVSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Solubility

<1 mg/mL

Synonyms

1 alpha-hydroxycholecalciferol
1 alpha-hydroxyvitamin D3
1-alpha-oxycholecalciferol
1-hydroxycholecalciferol
1-hydroxycholecalciferol, (1alpha,3alpha-(5Z,7E))-isomer
1-hydroxycholecalciferol, (1beta)-(5Z)-isomer
1-hydroxycholecalciferol, (1beta,3beta-(5E,7E))-isomer
1-hydroxycholecalciferol, aluminum salt
1alpha-OHD3
alfacalcidol
AlfaD
alphacalcidol
Bondiol
Eenalfadrie
EinsAlpha
Etalpha
Oksidevit
One-Alpha
Un-Alfa

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.